molecular formula C25H17FN2O3 B2813233 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896824-55-8

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2813233
CAS No.: 896824-55-8
M. Wt: 412.42
InChI Key: VIANPETXVBPKHK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and phenethyl groups in the structure enhances its pharmacological properties, making it a compound of interest for various scientific research applications.

Scientific Research Applications

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Chemical Biology: The compound is used to study cellular pathways and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with benzaldehyde to form 4-fluorobenzylideneaniline.

    Cyclization: The intermediate undergoes cyclization with 3-phenethylchromone in the presence of a suitable catalyst to form the chromeno-pyrimidine core.

    Oxidation: The final step involves the oxidation of the chromeno-pyrimidine intermediate to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromeno-pyrimidine derivatives.

    Substitution: Various substituted chromeno-pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the fluorine and phenethyl groups, resulting in different pharmacological properties.

    2-(4-chlorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

    2-(4-methylphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione: The presence of a methyl group instead of fluorine alters its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione enhances its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O3/c26-18-12-10-17(11-13-18)23-27-24-21(22(29)19-8-4-5-9-20(19)31-24)25(30)28(23)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIANPETXVBPKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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